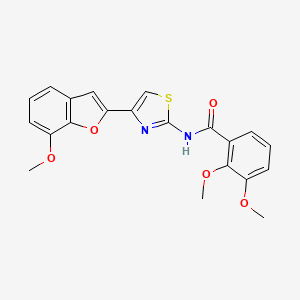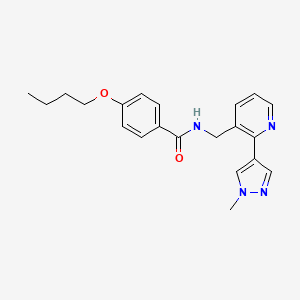
4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical entity that likely exhibits a complex structure due to the presence of multiple functional groups such as the pyrazole ring, pyridine ring, and benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic methods that could be relevant for the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. For instance, the synthesis of a complex pyrazolopyridine derivative was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, with an overall yield of 1% . Similarly, the synthesis of a CCR5 antagonist with a butoxyethoxyphenyl group was developed through esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . These methods could potentially be applied to the synthesis of the target compound with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with pyrazole and pyridine rings can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of a pyrazolone oxime and its derivatives was determined using 1H and 13C NMR spectroscopy, revealing the presence of an intramolecular hydrogen bond in the solid state . These techniques could be employed to analyze the molecular structure of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, providing insights into its tautomeric forms and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar structures. The desmethylation of a methoxy-pyrazolopyridine derivative to yield a precursor for radiolabeling suggests that the methoxy group in such compounds can be manipulated for further chemical transformations . Additionally, the synthesis of a CCR5 antagonist demonstrates the use of the Suzuki–Miyaura reaction for the construction of complex molecules, which could be relevant for the formation of the pyridine-benzamide linkage in the target compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide are not directly reported in the provided papers, the properties of similar compounds can provide some expectations. The solubility, melting point, and stability of the compound could be influenced by the presence of the butoxy group and the pyrazole-pyridine-benzamide core. The compound's ability to form hydrogen bonds could affect its solubility in various solvents, and the presence of multiple aromatic rings could contribute to its UV/Vis absorption properties.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have extensively explored the synthesis of heterocyclic compounds, including pyrazole and pyridine derivatives, which share structural similarities with 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. For example, the functionalization reactions of pyrazole derivatives have been studied, showcasing methods to obtain compounds with potential biological activities through specific reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005). Such studies are crucial for developing new chemical entities that may serve as leads for drug discovery or as tools for biological research.
Antioxidant, Antitumor, and Antimicrobial Activities
Investigations into the chemical behavior of related pyrazolopyridine derivatives reveal significant findings regarding their antioxidant, antitumor, and antimicrobial activities. The microwave-assisted synthesis of new pyrazolopyridines has demonstrated notable biological activities, underscoring the potential of these compounds in therapeutic applications. Compounds synthesized from reactions involving pyrazole-based enaminones have shown high antioxidant activity in assays, and select derivatives exhibited pronounced antitumor activity against liver and breast cell lines, as well as antimicrobial properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). These findings indicate that structural analogs of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide could be valuable in developing new agents with potential biomedical applications.
Novel Synthesis Methods and Molecular Docking
Research has also focused on novel synthesis methods and molecular docking studies of pyridine and fused pyridine derivatives. For instance, synthesis pathways leading to new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been developed, with some of these compounds subjected to in silico molecular docking screenings to explore their binding energies against target proteins. This approach aids in understanding the interaction mechanisms of these compounds with biological targets and their potential efficacy as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Propriétés
IUPAC Name |
4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-4-12-27-19-9-7-16(8-10-19)21(26)23-13-17-6-5-11-22-20(17)18-14-24-25(2)15-18/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSPNKKSMFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

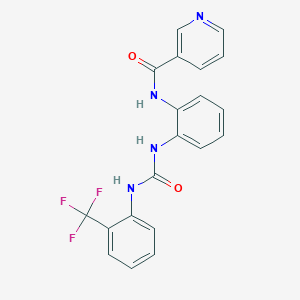
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)
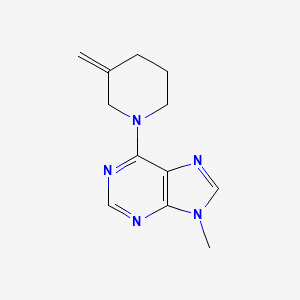
![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)
![O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B2516187.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2516189.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2516190.png)
![8-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2516191.png)
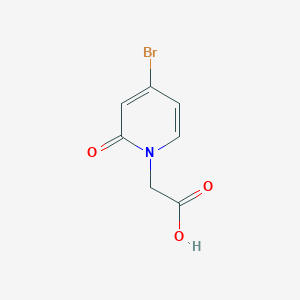
![4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide](/img/structure/B2516194.png)
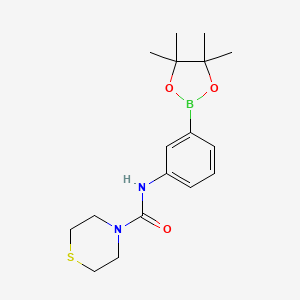
![6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B2516196.png)

